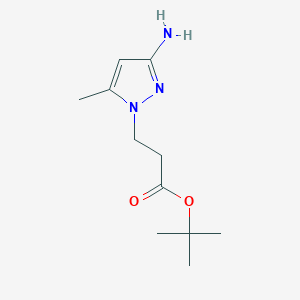![molecular formula C16H13N3O3 B2752011 1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea CAS No. 899990-09-1](/img/structure/B2752011.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea is a compound that can be synthesized through various chemical processes, including the dehydration of dihydroxy derivatives and the cyclization of acyl nitroso compounds with urea. This synthesis process is crucial for creating compounds with potential applications in medicinal chemistry, as described in the literature. The synthesis and the structural analysis of related compounds, like oxazines and benzoxazines, provide a foundation for understanding the chemical behavior and potential applications of such compounds in scientific research (Sainsbury, 1991).
Enzyme Inhibition and Biological Activity
The urea moiety, a fundamental component of this compound, plays a significant role in enzyme inhibition, particularly urease. Urease inhibitors have been studied extensively for their potential therapeutic applications in treating diseases caused by pathogens that utilize urease for pathogenesis. These studies highlight the importance of urea derivatives in drug design and their potential to act as modulators of biological targets, such as enzymes and receptors (Jagtap et al., 2017).
Antimicrobial and Antifungal Applications
Compounds containing the urea moiety have been explored for their antimicrobial and antifungal activities. The broad spectrum of biological activities exhibited by (thio)urea and benzothiazole derivatives, for instance, underscores the potential of these compounds in developing new antimicrobial agents. Such research provides insights into the chemical reactions and biological mechanisms underlying the pharmacological activities of these compounds, which could lead to the development of new treatments for infectious diseases (Rosales-Hernández et al., 2022).
Cosolvent Effects on Protein Stability
In the field of biochemistry, the effects of cosolvents, such as urea, on protein stability have been a subject of research. Studies have focused on understanding how urea interacts with proteins and influences their folding/unfolding processes. This research is crucial for designing drugs and therapeutic agents that target protein stability and function. Insights into the mechanisms by which urea and other cosolvents affect protein structure can help in the development of novel therapeutic strategies for diseases associated with protein misfolding (Canchi & Garcia, 2013).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(18-10-5-6-14-15(7-10)22-9-21-14)19-13-8-17-12-4-2-1-3-11(12)13/h1-8,17H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQDSUQNGDYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2751928.png)
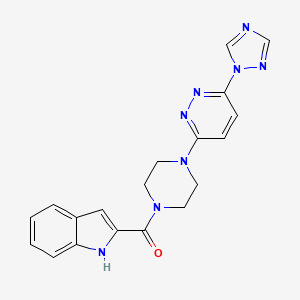

![Ethyl 2-(2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2751933.png)
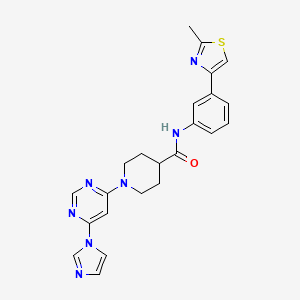


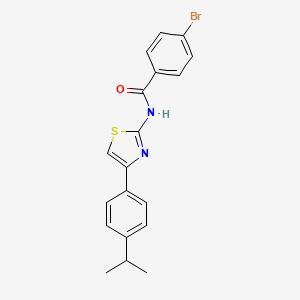
![N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2751940.png)
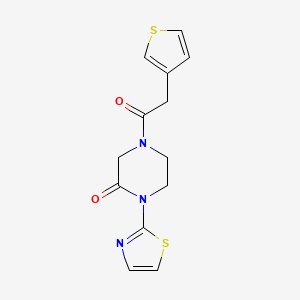
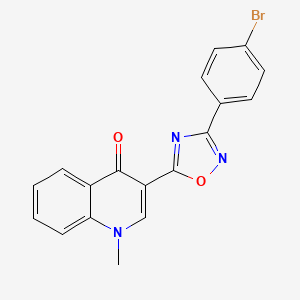
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2751947.png)
![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)
